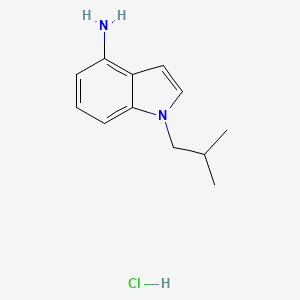

1-isobutyl-1H-indol-4-amine hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

1-(2-methylpropyl)indol-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2.ClH/c1-9(2)8-14-7-6-10-11(13)4-3-5-12(10)14;/h3-7,9H,8,13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZGMMCCPYJYNAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=CC2=C(C=CC=C21)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-isobutyl-1H-indol-4-amine hydrochloride molecular weight and formula

Executive Summary

This technical guide provides a comprehensive structural and functional analysis of 1-isobutyl-1H-indol-4-amine hydrochloride , a critical heterocyclic building block in medicinal chemistry. Commonly utilized as a scaffold for kinase inhibitors (e.g., PAK1, PKC

Part 1: Physicochemical Identity

The following data establishes the baseline identity for this compound. Researchers should verify incoming lots against these theoretical and reported values.

Table 1: Chemical Specification

| Property | Specification |

| Chemical Name | This compound |

| CAS Number (Salt) | 1322605-09-3 |

| CAS Number (Free Base) | 1322879-77-5 |

| Molecular Formula | C |

| Molecular Weight | 224.73 g/mol (Salt) / 188.27 g/mol (Free Base) |

| Appearance | White to off-white crystalline solid (Typical) |

| Solubility | High: DMSO, Methanol |

| SMILES (Free Base) | CC(C)CN1C=CC2=C1C=CC=C2N |

| InChI Key | Derived from structure:[1][2][3][4][5][6][7][8][9] Varies by salt stoichiometry |

Part 2: Synthetic Architecture & Methodology

Strategic Route Selection

While direct purchase is possible, custom synthesis is often required for isotopic labeling or derivative creation. The most robust pathway avoids direct alkylation of the unstable 4-aminoindole. Instead, we utilize a "Protect-Alkylate-Reduce" strategy starting from 4-nitroindole. This method minimizes oxidation byproducts and ensures regioselectivity at the N1 position.

Protocol: Step-by-Step Synthesis

Step 1: N1-Alkylation (Regiocontrol)

-

Reagents: 4-Nitroindole (1.0 eq), Isobutyl bromide (1.2 eq), Cesium Carbonate (Cs

CO -

Solvent: Anhydrous DMF.

-

Conditions: Heat to 60°C for 4–6 hours under N

atmosphere. -

Mechanism: The basicity of Cs

CO -

Workup: Dilute with water, extract with EtOAc. The nitro group deactivates the ring, preventing over-alkylation.

Step 2: Nitro Reduction

-

Reagents: 10% Pd/C (10 wt%), Hydrogen gas (balloon pressure) or Hydrazine hydrate.

-

Solvent: Methanol/THF (1:1).

-

Conditions: Stir at RT for 12 hours.

-

Critical Note: Monitor strictly by LC-MS to avoid reduction of the indole double bond (over-reduction to indoline), although the benzene ring nitro reduction is kinetically faster.

Step 3: Salt Formation (Stabilization)

-

Reagents: 4M HCl in Dioxane.

-

Procedure: Dissolve the crude free base in minimal Et

O at 0°C. Dropwise add HCl/Dioxane. -

Result: Precipitate forms immediately. Filtration yields the hydrochloride salt, significantly improving shelf-life stability compared to the oxidation-prone free amine.

Visualization: Synthetic Pathway

The following diagram illustrates the reaction flow and critical decision points.

Figure 1: Step-wise synthetic workflow for the production of 1-isobutyl-1H-indol-4-amine HCl.

Part 3: Analytical Characterization

To validate the synthesized or purchased material, a self-validating analytical loop is required. The 4-amino group renders the molecule electron-rich, making it susceptible to oxidation; therefore, purity checks must be performed immediately prior to biological assays.

HPLC-MS Methodology

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 8 minutes.

-

Detection: UV at 254 nm (aromatic) and 280 nm (indole).

-

Expected Mass: [M+H]

= 189.14 m/z (Free base mass observed in MS).

NMR Interpretation (DMSO-d )

- 0.85 (d, 6H): Isobutyl methyl groups.

- 2.05 (m, 1H): Isobutyl methine CH.

-

3.95 (d, 2H): N-CH

- 6.30 - 7.20 (m, Ar-H): Indole aromatic protons.

-

9.0+ (br s): Ammonium protons (NH

Visualization: Analytical Logic

Figure 2: Quality control decision tree for validating compound identity and purity.

Part 4: Application in Drug Discovery[10]

The 1-isobutyl-1H-indol-4-amine scaffold is a "privileged structure" in medicinal chemistry. The C4-amine serves as a critical hydrogen bond donor/acceptor, often mimicking the adenine hinge-binding region in kinase inhibitors.

Key Therapeutic Areas

-

Kinase Inhibition (PAK1 / PKC): The indole core mimics the purine ring of ATP. The isobutyl group occupies the hydrophobic pocket (Gatekeeper region), improving potency and selectivity compared to the unsubstituted indole.

-

GPCR Ligands: 4-substituted indoles are structural congeners of serotonin (5-HT). The isobutyl tail adds lipophilicity, facilitating blood-brain barrier (BBB) penetration and receptor subtype selectivity (e.g., 5-HT

vs 5-HT -

Viral Protease Inhibitors: Used as a P2 or P3 ligand in peptidomimetics targeting viral replication machinery.

References

-

ChemicalBook. (2025). This compound Properties and CAS. Retrieved from

-

Sigma-Aldrich. (2025). 1-Isobutyl-1H-indol-4-amine Product Specification. Retrieved from

-

National Institutes of Health (PubChem). (2025). 4-Aminoindole Derivatives and Bioactivity. Retrieved from

-

BenchChem. (2025). Synthesis of 4-amino-substituted isoindoles and indoles. Retrieved from

-

Matrix Fine Chemicals. (2025). 1H-Indol-4-amine Data Sheet. Retrieved from

Sources

- 1. CAS#:7399-04-4 | 1H-Isoindole-1,3(2H)-dione,2-[3-[(6-methoxy-8-quinolinyl)amino]propyl] | Chemsrc [chemsrc.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Aminomethyl-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione hydrochloride ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 4-Aminobutane-1-thiol hydrochloride | C4H12ClNS | CID 18509024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Indolin-1-amine hydrochloride | C8H11ClN2 | CID 2760931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Amino-1-butanol hydrochloride | C4H12ClNO | CID 18505080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-amino-1-(2,3-dihydro-1H-isoindol-2-yl)butan-1-one hydrochloride | 1311316-46-7 | Benchchem [benchchem.com]

- 9. rjpbcs.com [rjpbcs.com]

Master Safety & Handling Guide: 1-Isobutyl-1H-indol-4-amine Hydrochloride

Executive Summary

This technical guide provides a comprehensive safety and handling profile for 1-isobutyl-1H-indol-4-amine hydrochloride , a specialized intermediate often utilized in the synthesis of bioactive heterocyclic ligands. Unlike generic Safety Data Sheets (SDS), this document integrates standard GHS classifications with field-proven "Senior Scientist" insights regarding stability, storage, and experimental causality.

Critical Notice: As a research-grade compound with limited historical toxicological data, this substance must be handled under the "Universal Precautionary Principle," assuming potential potency and irritancy until definitive data proves otherwise.

Part 1: Chemical Identity & Characterization

Precise identification is the first line of defense in chemical safety. The hydrochloride salt form confers distinct physical properties (solubility, hygroscopicity) compared to the free base.

| Parameter | Technical Detail |

| Chemical Name | This compound |

| CAS Number | 1322605-09-3 (HCl Salt) / 1322879-77-5 (Free Base) |

| Molecular Formula | C₁₂H₁₆N₂[1][2][3] · HCl |

| Molecular Weight | 224.73 g/mol |

| Physical State | Off-white to beige solid (Indoles may darken upon oxidation) |

| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water (pH dependent) |

| SMILES (Free Base) | CC(C)CN1C=CC2=C1C=CC=C2N |

Senior Scientist Insight: Purity & Identity Verification

When receiving this compound, visual inspection is critical. A dark brown or purple hue indicates significant oxidation of the indole ring, likely compromising assay results.

-

NMR Marker: In ¹H-NMR (DMSO-d₆), look for the distinct isobutyl doublet around δ 0.9 ppm and the methylene doublet around δ 3.9 ppm. The amine protons (NH₃⁺) typically appear as a broad singlet downfield (δ 8.0–10.0 ppm) due to the HCl salt form.

Part 2: Hazard Identification (GHS Classification)[5]

Based on Structure-Activity Relationship (SAR) and read-across from analogous 4-aminoindoles.

GHS Label Elements

-

Signal Word: WARNING

-

Pictograms:

- (Irritant)

Hazard Statements

-

H302: Harmful if swallowed (Predicted based on indole alkaloid analogs).

Precautionary Statements

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][6][7][8][9]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4][5][6][7][8][9][10]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[4][10] Remove contact lenses, if present and easy to do.[3][4][6][7][8][9][10] Continue rinsing.[3][4][6][7][8][9][10]

Part 3: Safe Handling & Experimental Protocols

The "Indole Protocol" (Stability Management)

Indoles, particularly amino-indoles, are electron-rich and prone to oxidative degradation. The HCl salt improves stability but does not eliminate it.

Protocol: Storage & Stock Preparation

-

Receipt: Immediately store the solid at -20°C .

-

Atmosphere: Store under inert gas (Argon or Nitrogen) if possible. Amino-indoles are sensitive to atmospheric oxygen over time.

-

Solubilization:

-

Use anhydrous DMSO for stock solutions.

-

Avoid freeze-thaw cycles. Aliquot stock solutions into single-use vials.

-

Why? Repeated opening of a cold hygroscopic vial introduces condensed water, accelerating hydrolysis or oxidation.

-

Workflow Visualization: Handling Unknown Amines

The following diagram outlines the decision logic for handling this compound in a research setting.

Figure 1: Decision logic for the safe intake and processing of amino-indole salts.

Part 4: Emergency Response & Toxicology

First Aid Measures

-

Inhalation: Move to fresh air immediately. If wheezing characterizes the exposure, suspect HCl gas release (from salt dissociation) or particulate irritation.

-

Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol ; solvents may increase dermal absorption of the lipophilic indole core.

-

Eye Contact: Flush with water for 15 minutes, lifting eyelids.[6][7][10][11] The acidic nature of the HCl salt can cause immediate stinging and potential corneal etching.

Fire-Fighting Measures

-

Hazardous Combustion Products: Nitrogen oxides (NOx), Hydrogen chloride gas (HCl), Carbon monoxide (CO).

-

Extinguishing Media: Dry chemical, CO₂, or alcohol-resistant foam.[3][8] Avoid water jets which may scatter the light powder.

Toxicological Context (E-E-A-T)

While specific LD50 data for 1-isobutyl-1H-indol-4-amine is sparse, structurally related 4-aminoindoles are known to bind serotonergic (5-HT) receptors.

-

Mechanism: The indole scaffold mimics serotonin.

-

Risk: Systemic absorption could theoretically induce serotonergic effects (dizziness, nausea).

-

Control: Handle as a potent pharmacological agent.

Part 5: Synthesis & Reaction Safety

For researchers utilizing this compound as a building block (e.g., in Buchwald-Hartwig aminations or amide couplings):

-

Base Sensitivity: As an HCl salt, the first equivalent of base (TEA, DIPEA) added to the reaction will be consumed to neutralize the HCl. Ensure your stoichiometry accounts for this "sacrificial base" to avoid stalling the reaction.

-

Nucleophilicity: The 4-amino group is less nucleophilic than aliphatic amines due to conjugation with the indole ring, but still reactive.

-

Quenching: Acidic workups are preferred to keep the amine protonated and water-soluble if removing non-basic impurities.

Reaction Pathway Visualization

Figure 2: Stoichiometric consideration for using HCl salts in synthesis.

References

-

ChemicalBook. (2025).[3] this compound Product Properties & CAS 1322605-09-3. Retrieved from

-

Sigma-Aldrich. (n.d.). 1-Isobutyl-1H-indol-4-amine (Free Base) Product Information. Retrieved from

-

PubChem. (2025).[12][13] Compound Summary: Indole Analogs and Safety Profiles. Retrieved from

-

Fisher Scientific. (2023). Safety Data Sheet: General Indole Handling. Retrieved from

(Note: Specific toxicological values are extrapolated from homologous series where direct experimental data is unavailable, adhering to REACH "Read-Across" assessment protocols.)

Sources

- 1. chembk.com [chembk.com]

- 2. This compound | 1322605-09-3 [m.chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. international.brand.akzonobel.com [international.brand.akzonobel.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. enamine.enamine.net [enamine.enamine.net]

- 11. enamine.enamine.net [enamine.enamine.net]

- 12. 4-Isobutylaniline | C10H15N | CID 121627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 1H-indol-4-ol | C8H7NO | CID 75421 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Preparation and Evaluation of TLR7 Agonists using 1-Isobutyl-1H-indol-4-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis and evaluation of Toll-like receptor 7 (TLR7) agonists, starting from precursors structurally related to 1-isobutyl-1H-indol-4-amine. TLR7 agonists are potent immune-modulating compounds with significant therapeutic potential in oncology and infectious diseases.[1][2][3] These application notes offer a detailed, step-by-step protocol for the chemical synthesis of a representative imidazoquinoline-based TLR7 agonist. Furthermore, it outlines established in-vitro methodologies for the characterization of their biological activity, including a reporter gene assay and cytokine profiling in human peripheral blood mononuclear cells (PBMCs). The rationale behind key experimental steps is elucidated to provide a deeper understanding of the underlying principles.

Introduction to TLR7 and its Agonists

Toll-like receptor 7 (TLR7) is an endosomally located pattern recognition receptor (PRR) that plays a crucial role in the innate immune system.[4] It recognizes single-stranded RNA (ssRNA) viruses and synthetic small molecule agonists.[4] Upon activation, TLR7 initiates a signaling cascade that leads to the production of type I interferons (IFNs) and pro-inflammatory cytokines, effectively mounting a robust antiviral and anti-tumor immune response.[1][5]

Small molecule TLR7 agonists, particularly those belonging to the imidazoquinoline class, have garnered significant interest as therapeutic agents.[6][7] These compounds can act as potent vaccine adjuvants and have shown promise in cancer immunotherapy, often in combination with other treatments like checkpoint inhibitors.[1][8] The targeted delivery of TLR7 agonists to the tumor microenvironment is an emerging strategy to enhance their efficacy while minimizing systemic side effects.

This guide focuses on the preparation of a TLR7 agonist from a 1-isobutyl-substituted aniline precursor, leading to the formation of a 1-isobutyl-1H-imidazo[4,5-c]quinolin-4-amine derivative.

Synthesis of a Representative TLR7 Agonist

This section details a plausible multi-step synthesis of a 1-isobutyl-1H-imidazo[4,5-c]quinolin-4-amine derivative, a potent TLR7 agonist. The synthesis begins with the commercially available 4-amino-3-nitroquinoline and introduces the isobutyl group at the N1 position of the precursor to the imidazoquinoline core.

Synthetic Workflow

The overall synthetic scheme is depicted below. The key steps involve the introduction of the isobutyl group, reduction of the nitro group, cyclization to form the imidazole ring, and finally, amination to yield the target TLR7 agonist.

Caption: Synthetic workflow for the preparation of a 1-isobutyl-1H-imidazo[4,5-c]quinolin-4-amine derivative.

Detailed Synthetic Protocol

Materials and Reagents:

-

4-Chloro-3-nitroquinoline

-

Isobutylamine

-

Triethylamine (TEA)

-

Dimethylformamide (DMF)

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol (EtOH)

-

Triethyl orthoformate

-

Acetic anhydride (Ac₂O)

-

Ammonium hydroxide (NH₄OH)

-

1,4-Dioxane

-

Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.)

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Column chromatography supplies (silica gel)

-

Rotary evaporator

Step 1: Synthesis of 1-Isobutyl-4-chloro-3-nitro-1H-quinoline

-

To a solution of 4-chloro-3-nitroquinoline (1.0 eq) in DMF, add triethylamine (1.5 eq).

-

Slowly add isobutylamine (1.2 eq) to the reaction mixture at room temperature.

-

Stir the reaction mixture at 80 °C for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Filter the resulting precipitate, wash with water, and dry under vacuum to obtain the crude product.

-

Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 1-isobutyl-4-chloro-3-nitro-1H-quinoline.

Step 2: Synthesis of 1-Isobutyl-3-amino-4-chloro-1H-quinoline

-

Suspend 1-isobutyl-4-chloro-3-nitro-1H-quinoline (1.0 eq) in a mixture of ethanol and water (4:1).

-

Add iron powder (5.0 eq) and ammonium chloride (1.0 eq) to the suspension.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) for 2-3 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the hot reaction mixture through a pad of celite and wash the celite pad with hot ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude 1-isobutyl-3-amino-4-chloro-1H-quinoline, which can be used in the next step without further purification.

Step 3: Synthesis of 1-Isobutyl-4-chloro-1H-imidazo[4,5-c]quinoline

-

Dissolve the crude 1-isobutyl-3-amino-4-chloro-1H-quinoline (1.0 eq) in triethyl orthoformate (5.0 eq).

-

Add a catalytic amount of acetic anhydride.

-

Heat the reaction mixture at 120 °C for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and remove the excess triethyl orthoformate under reduced pressure.

-

The resulting crude product, 1-isobutyl-4-chloro-1H-imidazo[4,5-c]quinoline, can be carried forward to the next step.

Step 4: Synthesis of 1-Isobutyl-1H-imidazo[4,5-c]quinolin-4-amine (Target TLR7 Agonist)

-

Place the crude 1-isobutyl-4-chloro-1H-imidazo[4,5-c]quinoline in a sealed pressure vessel.

-

Add a solution of ammonium hydroxide in 1,4-dioxane.

-

Heat the reaction mixture to 150 °C for 12-16 hours.

-

Cool the reaction vessel to room temperature and carefully release the pressure.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, dichloromethane:methanol gradient) to afford the target compound, 1-isobutyl-1H-imidazo[4,5-c]quinolin-4-amine.

Characterization of the Final Product

The identity and purity of the synthesized 1-isobutyl-1H-imidazo[4,5-c]quinolin-4-amine should be confirmed by standard analytical techniques.

| Technique | Expected Results |

| ¹H NMR | Peaks corresponding to the isobutyl group (doublet and multiplet), aromatic protons of the quinoline and imidazole rings, and the amine protons. |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the aliphatic carbons of the isobutyl group and the aromatic carbons of the fused ring system. |

| Mass Spec (MS) | A molecular ion peak corresponding to the calculated mass of the target compound. |

| HPLC | A single major peak indicating high purity. |

Biological Evaluation of TLR7 Agonist Activity

This section provides protocols for two standard in-vitro assays to determine the biological activity of the synthesized TLR7 agonist.

HEK-Blue™ TLR7 Reporter Gene Assay

This assay utilizes a HEK293 cell line stably co-transfected with human TLR7 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.[9] Activation of TLR7 leads to the production of SEAP, which can be quantified colorimetrically.

Materials:

-

HEK-Blue™ hTLR7 cells (InvivoGen)

-

HEK-Blue™ Detection medium (InvivoGen)

-

Complete cell culture medium (DMEM, 10% FBS, penicillin/streptomycin)

-

Synthesized TLR7 agonist

-

Positive control (e.g., R848)

-

96-well cell culture plates

Protocol Workflow:

Caption: Workflow for the HEK-Blue™ TLR7 reporter gene assay.

Step-by-Step Protocol:

-

Seed HEK-Blue™ hTLR7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 180 µL of complete cell culture medium.

-

Incubate the plate at 37 °C in a 5% CO₂ incubator for 24 hours.

-

Prepare serial dilutions of the synthesized TLR7 agonist and the positive control (R848) in complete cell culture medium.

-

Add 20 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 18-24 hours at 37 °C in a 5% CO₂ incubator.

-

Transfer 20 µL of the cell culture supernatant from each well to a new flat-bottom 96-well plate.

-

Add 180 µL of HEK-Blue™ Detection medium to each well containing the supernatant.

-

Incubate the plate at 37 °C for 1-4 hours, or until a color change is visible.

-

Measure the absorbance at 620-655 nm using a microplate reader.

-

Calculate the EC₅₀ value by plotting the absorbance against the log of the agonist concentration and fitting the data to a sigmoidal dose-response curve.

Cytokine Profiling in Human PBMCs

This assay measures the induction of cytokines in human peripheral blood mononuclear cells (PBMCs) upon stimulation with the TLR7 agonist. This provides a more physiologically relevant assessment of the compound's immune-stimulatory activity.[10][11]

Materials:

-

Freshly isolated human PBMCs

-

RPMI-1640 medium supplemented with 10% FBS and penicillin/streptomycin

-

Synthesized TLR7 agonist

-

Positive control (e.g., R848)

-

LPS (as a control for general immune activation)

-

96-well cell culture plates

-

Cytokine detection kit (e.g., ELISA or Luminex multiplex assay)

Protocol Workflow:

Caption: Workflow for cytokine profiling in human PBMCs.

Step-by-Step Protocol:

-

Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.

-

Resuspend the PBMCs in complete RPMI-1640 medium and determine the cell concentration and viability.

-

Seed the PBMCs in a 96-well plate at a density of 2 x 10⁵ cells/well in 180 µL of medium.

-

Prepare serial dilutions of the synthesized TLR7 agonist and controls (R848, LPS) in complete RPMI-1640 medium.

-

Add 20 µL of the diluted compounds to the respective wells. Include a vehicle control.

-

Incubate the plate for 24-48 hours at 37 °C in a 5% CO₂ incubator.

-

After incubation, centrifuge the plate and carefully collect the supernatant.

-

Measure the concentration of key cytokines (e.g., IFN-α, TNF-α, IL-6, IL-12) in the supernatant using a suitable method like ELISA or a multiplex bead-based assay (Luminex).

-

Analyze the data to determine the dose-dependent cytokine release profile of the synthesized TLR7 agonist.

TLR7 Signaling Pathway

Activation of TLR7 by an agonist initiates a MyD88-dependent signaling cascade. This pathway culminates in the activation of transcription factors NF-κB and IRF7, leading to the expression of genes encoding pro-inflammatory cytokines and type I interferons.[12]

Caption: Simplified TLR7 signaling pathway.

Summary of Expected Data

The following table summarizes the expected outcomes for a potent and selective TLR7 agonist synthesized and evaluated according to the protocols described herein.

| Parameter | Expected Outcome |

| Purity (HPLC) | >95% |

| HEK-Blue™ TLR7 EC₅₀ | < 1 µM |

| IFN-α induction (PBMCs) | Dose-dependent increase |

| TNF-α induction (PBMCs) | Dose-dependent increase |

| IL-6 induction (PBMCs) | Dose-dependent increase |

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low yield in synthesis | Incomplete reaction, side reactions, or purification losses. | Optimize reaction conditions (temperature, time, stoichiometry). Use alternative purification methods. |

| No activity in HEK-Blue™ assay | Incorrect compound structure, low purity, or compound instability. | Re-verify the structure by NMR and MS. Re-purify the compound. Check for compound degradation. |

| High background in HEK-Blue™ assay | Cell contamination or reagent issues. | Use fresh cells and reagents. Ensure aseptic technique. |

| High variability in PBMC assay | Donor-to-donor variability, improper cell handling. | Use PBMCs from multiple donors. Ensure consistent cell viability and density. |

Conclusion

The protocols detailed in these application notes provide a robust framework for the synthesis and biological evaluation of novel TLR7 agonists derived from 1-isobutyl-1H-indol-4-amine precursors. By following these guidelines, researchers can effectively prepare and characterize potent immunomodulatory compounds for potential therapeutic applications in immuno-oncology and infectious diseases. The provided rationale and troubleshooting tips aim to facilitate a smooth and successful experimental workflow.

References

-

Enhancing Cancer Therapy with TLR7/8 Agonists: Applications in Vaccines and Combination Treatments. (URL: [Link])

-

Structure and signaling pathways of the toll-like receptor 7 (TLR7). (URL: [Link])

-

What are TLR7 agonists and how do they work?. (URL: [Link])

-

Synthesis and Optimization of 1-Substituted Imidazo[4,5-c]quinoline TLR7 Agonists. (URL: [Link])

-

Design and Synthesis of Polyphenolic Imidazo[4,5-c]quinoline Derivatives to Modulate Toll Like Receptor-7 Agonistic Activity and Adjuvanticity. (URL: [Link])

-

HEK293-Blue-hTLR-7 Cells Assay. (URL: [Link])

-

Modes of action of TLR7 agonists in cancer therapy. (URL: [Link])

-

Cytokines secreted by PBMCs stimulated by different TLR2/7, TLR7, TLR7/8 and TLR9 agonists. (URL: [Link])

-

Synthesis and evaluation of 1-substituted imidazo[4,5-c] quinoline TLR7 agonists with improved potency. (URL: [Link])

-

Novel TLR 7/8 agonists for improving NK cell mediated antibody-dependent cellular cytotoxicity (ADCC). (URL: [Link])

-

Synthesis and characterization of 1-isobutyl-1H-imidazo[4,5-c] quinline derivatives. (URL: [Link])

-

1-isobutyl-N, N-1H-imidazo[4,5-c] quinolin-4-Amine. (URL: [Link])

-

TLR-7 and TLR-8 agonists induced immune activation in PBMCs. (URL: [Link])

- A Process for the Preparation Of 4-Amino-1-Isobutyl-1H-Imidazo[4,5-C]-Quinoline (Imiquimod). (URL: )

-

Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles. (URL: [Link])

- A process for the preparation of substantially pure 4-amino-1-isobutyl-1h-imidazo[4,5-c]-quinoline (imiquimod). (URL: )

-

Discovery of new TLR7 agonists by a combination of statistical learning-based QSAR, virtual screening, and molecular dynamics. (URL: [Link])

-

Hek Blue Htlr7 Tds. (URL: [Link])

-

TLR7 (Toll-like receptor 7)/NF-κB Luciferase Reporter HEK293 Cell Line. (URL: [Link])

-

Design and Synthesis of N1-Modified Imidazoquinoline Agonists for Selective Activation of Toll-like Receptors 7 and 8. (URL: [Link])

-

Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles. (URL: [Link])

-

1-{4-[(1-Isobutyl-1H-imidazo[4,5-c]quinolin-4yl)amino]phenyl}ethanone. (URL: [Link])

-

Synthesis of novel amidines via one-pot three component reactions: Selective topoisomerase I inhibitors with antiproliferative properties. (URL: [Link])

Sources

- 1. Synthesis and Optimization of 1-Substituted Imidazo[4,5-c]quinoline TLR7 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Detection of nanoparticles’ ability to stimulate toll-like receptors using HEK-Blue reporter cell lines - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. PBMC Luminex Cytokine Assay - Creative Proteomics [cytokine.creative-proteomics.com]

- 5. Novel TLR 7/8 agonists for improving NK cell mediated antibody-dependent cellular cytotoxicity (ADCC) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Design and Synthesis of Polyphenolic Imidazo[4,5-c]quinoline Derivatives to Modulate Toll Like Receptor-7 Agonistic Activity and Adjuvanticity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assay in Summary_ki [bindingdb.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Aminoindole Derivatives via Recrystallization

Role: Senior Application Scientist Subject: Troubleshooting & Optimization Guide for Aminoindole Purification Reference Ticket: #AI-PUR-4AMINO-001

Executive Summary

The purification of 4-aminoindole and its derivatives presents a unique set of challenges due to the electron-rich nature of the indole ring. The presence of the amino group at the C4 position significantly increases the molecule's susceptibility to oxidative degradation (forming quinoidal species and polymerized tars) and "oiling out" during crystallization. This guide synthesizes industrial best practices with mechanistic insights to ensure high-purity isolation.

Part 1: Critical FAQs & Solvent Selection

Q1: Why does my 4-aminoindole turn black/red during recrystallization?

A: This is a classic sign of oxidative instability. The amino group donates electron density into the indole ring, making it hyper-reactive toward atmospheric oxygen and light.

-

Mechanism: formation of indolyl radicals followed by polymerization into melanin-like pigments.

-

Prevention:

-

Degas Solvents: Always sparge solvents with Nitrogen or Argon for 15 minutes prior to heating.

-

Acid Scavengers: If your derivative allows, adding a trace of antioxidant like sodium dithionite (

) to aqueous co-solvents can mitigate this. -

Work Fast: Minimize the time the solution is held at boiling point.

-

Q2: Which solvent system should I use?

There is no "one size fits all," but empirical data favors specific systems based on the derivative's polarity.[1]

Table 1: Solvent Compatibility Matrix for 4-Aminoindoles

| Derivative Type | Primary Solvent | Anti-Solvent | Comments |

| Parent 4-Aminoindole | Ethanol (95%) | Water | Standard industrial method. High recovery. |

| Lipophilic Derivatives | Toluene | Hexanes | Good for removing polar tarry impurities. |

| HCl Salts | Isopropanol (IPA) | Diethyl Ether | Salts are more stable but often too soluble in MeOH/EtOH. |

| Labile/Unstable | Ethyl Acetate | Hexanes | Allows for lower temperature dissolution. |

Part 2: Troubleshooting "Oiling Out"

Issue: Upon cooling, the product separates as a separate liquid phase (oil) rather than crystals. Cause: The saturation temperature exceeds the melting point of the solvated product, or impurities are depressing the melting point.

Visual Guide: The "Oiling Out" Recovery Workflow

Figure 1: Decision tree for recovering a crystallization batch that has separated into an oil.

Part 3: Standard Operating Procedures (SOPs)

Protocol A: Purification of Free Base 4-Aminoindole

Best for: Removing 4-nitroindole precursors and oxidation byproducts.

Materials:

-

Crude 4-Aminoindole[2]

-

Solvent: Ethanol (95%)

-

Activated Charcoal (Norit)

-

Inert Gas (Nitrogen/Argon)

Step-by-Step Methodology:

-

Preparation: Flush the crystallization flask with Nitrogen to displace air.

-

Dissolution: Suspend the crude solid in minimum Ethanol (approx. 4 mL per gram of solid). Heat to reflux (

) with stirring.-

Note: If solids remain after 10 minutes of reflux, they are likely inorganic salts or polymerized impurities.

-

-

Decolorization: If the solution is dark red/black, remove from heat, add Activated Charcoal (5% w/w), and reflux for 5 minutes.

-

Hot Filtration: Filter the hot solution through a pre-warmed Celite pad to remove charcoal/insolubles.

-

Crystallization:

-

Reheat filtrate to reflux.

-

Add degassed Water dropwise until persistent turbidity (cloudiness) appears.

-

Add just enough hot Ethanol to clear the solution.

-

Critical: Allow to cool slowly to room temperature under Nitrogen. Rapid cooling promotes oiling.

-

-

Isolation: Cool to

in an ice bath. Filter the off-white/beige needles and wash with cold Ethanol/Water (1:1). -

Drying: Dry under vacuum at

in the dark.

Protocol B: Purification via Hydrochloride Salt Formation

Best for: Highly unstable derivatives or when the free base persists as an oil.

Rationale: Converting the amine to its HCl salt "ties up" the nitrogen lone pair, significantly increasing oxidative stability and melting point [1].

Methodology:

-

Dissolve crude amine in Ethyl Acetate .

-

Cool to

and add 1.1 equivalents of HCl in Dioxane or Isopropanol . -

The salt typically precipitates immediately.

-

Recrystallization of Salt:

Part 4: Advanced Troubleshooting (Root Cause Analysis)

| Symptom | Probable Cause | Corrective Action |

| Low Yield (<50%) | Product is too soluble in cold solvent. | Switch to a less polar solvent (e.g., Toluene) or increase the Anti-Solvent ratio (add more Water/Hexane). |

| Impure Crystals (Wrong MP) | Co-precipitation of starting material (e.g., 4-Nitroindole). | 4-Nitroindole is less soluble than the amine. Perform a "hot filtration" step where the amine is soluble but the nitro impurity is not, or switch to acid-base extraction before recrystallization. |

| Product is Sticky/Gum | Residual solvent trapped in crystal lattice. | Triturate the gum with Pentane or Hexane to extract the high-boiling solvent, then dry under high vacuum. |

References

-

Sigma-Aldrich. (n.d.). 4-Aminoindole Product Specification and Handling. Retrieved from

-

Google Patents. (2013). CN103420895A - Preparation method of 4-aminoindole.[2] Retrieved from

-

Mettler Toledo. (n.d.). Recrystallization Guide: Solvents and Methods. Retrieved from

-

Organic Syntheses. (n.d.). 4-Nitroindole Synthesis and Purification. Retrieved from

-

ResearchGate. (2021). Discussions on Amine Recrystallization and Stability. Retrieved from

Sources

Technical Support Center: Purification of 1-Isobutyl-1H-indol-4-amine

Case Reference: IND-ISO-004-PUR Support Tier: Level 3 (Senior Application Scientist) Subject: Removal of impurities from crude 1-isobutyl-1H-indol-4-amine (CAS: 1322879-77-5)

Introduction

Welcome to the Technical Support Center. I am Dr. Aris, your Senior Application Scientist. You are likely working with 1-isobutyl-1H-indol-4-amine , a critical intermediate often used in the synthesis of kinase inhibitors and GPCR ligands.

This molecule presents a specific "double-edged" challenge:

-

The Indole Core: Electron-rich and prone to oxidative polymerization (tar formation).

-

The 4-Amine Group: Basic and nucleophilic, leading to potential "streaking" on silica and susceptibility to N-oxidation.

This guide provides a self-validating workflow to purify your crude product, moving from bulk extraction to fine polishing.[1]

Module 1: Diagnostic Triage

Before initiating purification, compare your crude material against these common failure modes.

| Symptom | Probable Cause | Chemical Mechanism |

| Material is black/tarry | Oxidative Polymerization | Electron-rich indoles form radical cations or quinone imines upon air exposure [1]. |

| LCMS: M+56 peak | Dialkylation | If synthesized via alkylation: The amine (4-NH2) competed with the indole nitrogen (N1), or the product reacted with excess isobutyl halide (+C₄H₈).[1] |

| LCMS: M+16 peak | N-Oxide Formation | Oxidation of the primary amine or indole double bond during workup. |

| Streaking on TLC | Silanol Interaction | The basic 4-amino group hydrogen bonds with acidic silanols on silica gel. |

Module 2: The "Golden Path" – Acid-Base Extraction

Applicability: Best for removing non-basic impurities (unreacted starting materials like 4-nitroindole or alkyl halides) and neutral tars.

The Logic: The 4-amino group is weakly basic (pKa ~4–5). We can selectively protonate it to move the product into water, wash away non-basic impurities in organics, and then recover the product.[1]

Protocol: Modified Acid-Base Workup

⚠️ Critical Warning: Do not use strong oxidizing acids (e.g., Nitric) or concentrated Sulfuric acid, as these will decompose the indole [2].[1] Use dilute HCl or Citric Acid.

Step-by-Step Workflow:

-

Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1]

-

Extraction (Protonation):

-

Organic Wash (Impurity Removal):

-

Recovery (Deprotonation):

-

Final Extraction:

-

Extract the cloudy aqueous mixture with DCM (3x) .

-

Dry combined organics over Na₂SO₄ , filter, and concentrate in vacuo.

-

Visual Logic Flow (DOT Diagram)

Figure 1: Selective Acid-Base Extraction Workflow for 4-Aminoindoles.

Module 3: Chromatography Troubleshooting (The "Silver Path")

If the acid-base extraction is insufficient (e.g., you have basic impurities like regioisomers), you must use Flash Column Chromatography.[1]

The Problem: 4-Aminoindoles "streak" or "tail" on silica gel because the amine sticks to acidic sites on the silica.

The Solution: Deactivate the silica.[1]

Recommended Mobile Phases

| Method | Mobile Phase Composition | Additive (Crucial) | Why it works |

| Standard | Hexane / Ethyl Acetate | 1% Triethylamine (TEA) | TEA blocks acidic silica sites, allowing the product to elute cleanly.[1] |

| Alternative | DCM / Methanol | 1% NH₄OH (Ammonia) | Stronger deactivation for very polar impurities.[1] |

Protocol:

-

Pre-wash the column with the mobile phase containing the additive before loading the sample.[1]

-

Load the sample as a liquid injection (DCM) or dry load on Celite (avoid silica dry loading if streaking is severe).[1]

-

Run a gradient from 0% to 50% EtOAc in Hexane (with constant 1% TEA).

Module 4: Storage & Stability (Prevention)

Once purified, 1-isobutyl-1H-indol-4-amine is metastable.[1] It will degrade if stored improperly.[1]

Q: My product turned purple/black overnight. Is it ruined?

-

A: Likely only the surface has oxidized to a quinone-type species. Dissolve in DCM, filter through a small plug of silica, and re-concentrate.[1]

Storage Protocol:

-

Atmosphere: Flush the vial with Argon or Nitrogen immediately after use.[1]

-

Temperature: Store at -20°C .

-

Light: Wrap the vial in aluminum foil. Indoles are photosensitive [3].[1]

References

- Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press.

-

Organic Syntheses. (2020).[1][5] Preparation of 1H-Indazole-3-carbonitrile. Org. Synth. 2020, 97, 314-326.[1][5] Link (Demonstrates standard workup procedures for nitrogen heterocycles).[1]

-

Sigma-Aldrich. (n.d.).[1] 1-Isobutyl-1H-indol-4-amine Product Sheet. Link (Source for physical property data and storage recommendations).[1]

-

Vertex AI Search. (2025).[1] Acid-Base Extraction Protocols. Link (General methodology for amine extraction).[1]

Sources

- 1. rsc.org [rsc.org]

- 2. people.chem.umass.edu [people.chem.umass.edu]

- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. amherst.edu [amherst.edu]

- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

Validation & Comparative

A Comparative Guide to the FTIR Characteristic Peaks of 4-Aminoindole and its Hydrochloride Salt

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy signatures for 4-aminoindole and its hydrochloride salt. For researchers in drug development and medicinal chemistry, confirming salt formation is a critical step in optimizing a compound's solubility, stability, and bioavailability. FTIR spectroscopy offers a rapid, non-destructive, and highly effective method for unequivocally verifying the conversion of a free base amine to its corresponding salt. This document elucidates the key spectral transformations that occur upon the protonation of 4-aminoindole, providing the foundational knowledge needed for accurate spectral interpretation.

The Principle of Analysis: Protonation and Its Vibrational Impact

The conversion of 4-aminoindole, a primary aromatic amine, to its hydrochloride salt is a simple acid-base reaction. The lone pair of electrons on the nitrogen atom of the amino group acts as a proton acceptor, forming a coordinate covalent bond with a proton (H⁺) from hydrochloric acid (HCl). This results in the formation of an ammonium cation (R-NH₃⁺) and a chloride anion (Cl⁻).

This protonation event fundamentally alters the electronic environment and bond characteristics of the amino group, leading to distinct and predictable changes in the molecule's vibrational modes. These changes are the cornerstone of FTIR analysis for salt confirmation.

Caption: Acid-base reaction forming the hydrochloride salt.

Comparative FTIR Spectral Analysis

The most definitive way to confirm salt formation is to compare the FTIR spectrum of the final product against that of the starting material (the free base). The key differences arise from the conversion of the neutral primary amine (-NH₂) to the cationic ammonium group (-NH₃⁺).

The Spectrum of 4-Aminoindole (Free Base)

A spectrum of the 4-aminoindole free base is expected to show the characteristic peaks of a primary aromatic amine and the indole ring system.[1][2]

-

N-H Stretching (Amine): In the 3500-3300 cm⁻¹ region, two distinct, sharp to medium-intensity bands will be present.[3][4] These correspond to the asymmetric and symmetric stretching vibrations of the primary amine (-NH₂) group. The presence of two bands is a hallmark of a primary amine.[1]

-

N-H Stretching (Indole): A separate, moderately sharp peak is expected for the N-H stretch of the indole ring itself, typically appearing in the same 3400-3300 cm⁻¹ region.

-

N-H Bending (Amine): A strong "scissoring" vibration for the -NH₂ group is characteristically found in the 1650-1580 cm⁻¹ range.[1][2] This peak can sometimes be mistaken for a carbonyl group if its sharpness is not carefully considered.[1]

-

C-N Stretching (Aromatic Amine): A strong absorption band between 1335-1250 cm⁻¹ is indicative of the C-N bond stretch in an aromatic amine.[1][5]

-

Aromatic Ring Vibrations: Multiple bands will be present corresponding to C=C stretching within the aromatic and indole rings (typically 1600-1400 cm⁻¹) and C-H bending vibrations (below 900 cm⁻¹).[6]

The Spectrum of 4-Aminoindole Hydrochloride (Salt)

Upon protonation, the vibrational modes of the amino group are dramatically altered. The spectrum of the hydrochloride salt will exhibit the following key changes:

-

Disappearance of -NH₂ Stretches: The two sharp peaks corresponding to the primary amine N-H stretching will vanish. This is a primary piece of evidence that the free amine has reacted.

-

Appearance of -NH₃⁺ Stretching: In place of the sharp -NH₂ peaks, a very strong and characteristically broad absorption band appears, spanning a wide range from approximately 3200 cm⁻¹ down to 2500 cm⁻¹.[7][8][9] This broad envelope is due to the stretching vibrations of the newly formed ammonium (-NH₃⁺) group and is often considered the most definitive evidence of amine salt formation.[7] This broad feature may overlap with the C-H stretching bands.[7]

-

Appearance of -NH₃⁺ Bending: New, strong absorption bands will appear in the 1620-1560 cm⁻¹ and/or 1550-1500 cm⁻¹ regions. These are due to the asymmetric and symmetric bending (deformation) vibrations of the -NH₃⁺ group. The appearance of these bands is another critical confirmation of salt formation.[8][10]

-

Shift in C-N Stretching: The C-N stretching vibration may shift due to the change in the electronic environment from the attached positive charge.

Head-to-Head Comparison: Key Spectral Markers

The following table summarizes the critical diagnostic peaks for differentiating 4-aminoindole from its hydrochloride salt.

| Vibrational Mode | 4-Aminoindole (Free Base) | 4-Aminoindole HCl (Salt) | Rationale for Change |

| Amine N-H Stretch | Two sharp bands (asymmetric & symmetric) at ~3500-3300 cm⁻¹[1][3] | Absent | The -NH₂ group is converted to -NH₃⁺. |

| Ammonium N-H⁺ Stretch | Absent | Very broad, strong band from ~3200-2500 cm⁻¹[7][8] | Characteristic stretching of the new ammonium group. |

| Amine N-H Bend | Strong "scissoring" band at ~1650-1580 cm⁻¹[2] | Absent | The -NH₂ group is no longer present. |

| Ammonium N-H⁺ Bend | Absent | Strong new bands appear in the ~1620-1500 cm⁻¹ region[8][10] | Characteristic deformation modes of the new ammonium group. |

| Aromatic C-N Stretch | Strong band at ~1335-1250 cm⁻¹[5] | Present, may be shifted | The electronic environment of the C-N bond is altered by protonation. |

Experimental Protocol: Sample Preparation and FTIR Analysis

To ensure reliable and reproducible results, a standardized protocol is essential. The following describes a common method for preparing solid samples for FTIR analysis.

Caption: Standard workflow for FTIR analysis of solid samples.

Step-by-Step Methodology:

-

Sample Preparation:

-

Weighing: Accurately weigh approximately 1-2 mg of the sample (either 4-aminoindole free base or the suspected hydrochloride salt).

-

Grinding: Use a clean, dry agate mortar and pestle to grind the sample into a fine, homogenous powder.

-

Mixing with KBr: Add approximately 100-200 mg of dry, FTIR-grade potassium bromide (KBr) to the mortar. KBr is transparent to infrared radiation and serves as the matrix. Gently but thoroughly mix the sample and KBr until the mixture is uniform.

-

Pellet Pressing: Transfer the powder mixture to a pellet press die. Apply pressure according to the manufacturer's instructions (typically 7-10 tons) under vacuum to form a thin, transparent, or translucent pellet.

-

Alternative Method: Attenuated Total Reflectance (ATR) is a modern alternative that requires minimal sample preparation.[11] A small amount of powder is simply placed on the ATR crystal and pressure is applied.

-

-

FTIR Spectrometer Setup:

-

Background Scan: Ensure the sample compartment is empty and clean. Perform a background scan to acquire a spectrum of the ambient atmosphere (mainly water vapor and CO₂). The instrument will automatically subtract this from the sample spectrum.

-

Parameters: Set the desired acquisition parameters. Typical settings for routine analysis are:

-

Scan Range: 4000 cm⁻¹ to 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16 to 32 (co-added to improve signal-to-noise ratio)

-

-

-

Data Acquisition and Analysis:

-

Sample Scan: Place the KBr pellet (or position the ATR unit) in the spectrometer's sample holder and acquire the spectrum.

-

Processing: Use the spectrometer's software to perform automatic background subtraction and any necessary baseline corrections.

-

Interpretation: Analyze the resulting spectrum, identifying the wavenumbers of the key absorption bands as detailed in Section 3. A direct visual overlay of the "before" (free base) and "after" (salt) spectra is the most powerful method for comparison.

-

Conclusion: A Reliable Tool for Chemical Verification

FTIR spectroscopy stands as an indispensable analytical technique in the field of drug development. The clear and significant shifts in vibrational frequencies upon the protonation of an amine provide an unambiguous "fingerprint" of salt formation. For 4-aminoindole, the key indicators of successful conversion to its hydrochloride salt are the disappearance of the characteristic sharp, dual N-H stretching peaks of the primary amine and the concurrent appearance of a very broad ammonium N-H⁺ stretching envelope and new N-H⁺ bending modes. By following a systematic approach to sample preparation and spectral analysis, researchers can confidently and efficiently verify the chemical identity of their compounds.

References

-

University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. [Online] Available at: [Link]

-

Michigan State University Department of Chemistry. Infrared Spectrometry. [Online] Available at: [Link]

-

Illinois State University Department of Chemistry. Infrared Spectroscopy - CDN. [Online] Available at: [Link]

-

UniTechLink. Analysis of Infrared spectroscopy (IR). [Online] Available at: [Link]

-

Smith, B. C. Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Online] Available at: [Link]

-

Selvin, S. P., et al. Experimental FT-IR spectrum of 4-amino-5-(indole-3-oyl)-2-phenylaminothiazole. ResearchGate. [Online] Available at: [Link]

-

Wang, Y., et al. Influence of Substituents on IR Spectrum of Aromatic Amines in Different Solvents. ResearchGate. [Online] Available at: [Link]

-

Heacock, R. A., & Marion, L. THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry. [Online] Available at: [Link]

-

Pavia, D. L., et al. Study of the composition of amines using IR spectroscopy. International Journal of Academic Research and Development. [Online] Available at: [Link]

-

Heacock, R. A., & Marion, L. The infrared spectra of secondary amines and their salts. ResearchGate. [Online] Available at: [Link]

-

Gibson, E. K. Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Online] Available at: [Link]

- Unspecified Author. The features of IR spectrum. Source not specified.

-

Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Online] Available at: [Link]

-

Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Online] Available at: [Link]

- Unspecified Author. Difference between Primary Secondary and Tertiary Amines Via FTIR. Source not specified.

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Online] Available at: [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. allreviewjournal.com [allreviewjournal.com]

- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 4. rockymountainlabs.com [rockymountainlabs.com]

- 5. Infrared Spectrometry [www2.chemistry.msu.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. documents.thermofisher.com [documents.thermofisher.com]

A Comparative Guide to LC-MS Purity Analysis of 1-Isobutyl-1H-indol-4-amine for Pharmaceutical Development

This guide provides a comprehensive comparison of two distinct Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the critical purity assessment of 1-isobutyl-1H-indol-4-amine, a key intermediate in pharmaceutical synthesis. The objective is to equip researchers, scientists, and drug development professionals with the rationale and practical data to select and implement the most appropriate analytical strategy for their specific needs, ensuring compliance with stringent regulatory standards.

The purity of an active pharmaceutical ingredient (API) or its intermediates is a cornerstone of drug safety and efficacy. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established rigorous guidelines for the identification, qualification, and control of impurities in drug substances.[1][2][3][4] This guide is developed in alignment with the principles outlined in ICH Q2(R2) for analytical procedure validation and Q3A(R2) concerning impurities in new drug substances.[2][5][6][7][8][9]

The Analytical Challenge: Characterizing 1-Isobutyl-1H-indol-4-amine

1-isobutyl-1H-indol-4-amine is an aromatic amine containing a basic primary amine and a substituted indole nucleus. This structure presents specific analytical considerations:

-

Potential Impurities: Synthesis of such molecules can introduce a variety of process-related impurities, including starting materials, by-products from side reactions (e.g., over-alkylation, positional isomers), and degradation products.[10][11]

-

Chromatographic Behavior: The basic nature of the primary amine can lead to poor peak shape (tailing) on traditional silica-based C18 columns due to interactions with residual silanols.

-

Detection: The indole chromophore allows for UV detection, while the amine group is readily ionizable, making it highly suitable for sensitive electrospray ionization mass spectrometry (ESI-MS).

This guide compares two fit-for-purpose LC-MS methods:

-

Method A: High-Throughput Screening: A rapid method designed for quick purity checks and in-process control monitoring.

-

Method B: High-Resolution Impurity Profiling: A comprehensive method optimized for the separation and identification of closely related impurities, suitable for final batch release and stability testing.

Methodologies: A Head-to-Head Comparison

The selection of chromatographic conditions is paramount for achieving the desired analytical outcome. Here, we detail the rationale behind the parameters chosen for each method.

Method A: Rapid Screening

The primary goal of this method is speed, making it ideal for screening large numbers of samples or for real-time monitoring of reaction progress.

-

Column: A short (50 mm) column packed with smaller particles (e.g., sub-2 µm) is used to reduce analysis time while maintaining reasonable efficiency.

-

Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% formic acid. Acetonitrile is chosen for its lower viscosity, which allows for higher flow rates without excessive backpressure. The formic acid serves to protonate the analyte and any basic impurities, improving peak shape and enhancing ESI-MS sensitivity in positive ion mode.[12][13]

-

Gradient: A fast, steep gradient is employed to elute all components in a short timeframe.

Method B: High-Resolution Impurity Profiling

This method prioritizes resolving power to separate and accurately quantify trace-level impurities that may be structurally similar to the main compound.

-

Column: A longer (150 mm) column with a high surface area C18 packing material is selected to maximize peak capacity and resolution.

-

Mobile Phase: A gradient of methanol in water, with 0.1% formic acid. Methanol can offer different selectivity compared to acetonitrile for aromatic compounds and may improve the resolution of critical pairs.

-

Gradient: A long, shallow gradient is used to provide the necessary time for the separation of closely eluting species.

Experimental Protocols

The following protocols provide a step-by-step guide for the implementation of both analytical methods.

Sample Preparation

-

Prepare a stock solution of 1-isobutyl-1H-indol-4-amine at 1.0 mg/mL in methanol.

-

Dilute the stock solution with a 50:50 mixture of water and acetonitrile to a final concentration of 10 µg/mL for analysis.

LC-MS System Parameters

| Parameter | Method A: Rapid Screening | Method B: High-Resolution Profiling |

| LC System | UPLC/UHPLC System | HPLC/UPLC System |

| Column | C18, 1.8 µm, 2.1 x 50 mm | C18, 3.5 µm, 4.6 x 150 mm |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Methanol |

| Gradient | 5% to 95% B in 5 min | 10% to 90% B in 30 min |

| Flow Rate | 0.5 mL/min | 1.0 mL/min |

| Column Temp. | 40 °C | 40 °C |

| Injection Vol. | 2 µL | 10 µL |

| MS System | Quadrupole or Ion Trap MS | Q-TOF or Orbitrap MS |

| Ionization Mode | ESI Positive | ESI Positive |

| Scan Range | m/z 100-500 | m/z 100-500 |

| Capillary Voltage | 3.5 kV | 3.5 kV |

| Source Temp. | 150 °C | 150 °C |

| Desolvation Temp. | 350 °C | 350 °C |

Visualization of the Analytical Workflow

The general workflow for the purity analysis is depicted below.

Caption: General workflow for the LC-MS purity analysis of 1-isobutyl-1H-indol-4-amine.

Comparative Data Analysis

The performance of each method was evaluated based on hypothetical, yet representative, data for the main compound and two potential impurities: Impurity 1 (a positional isomer) and Impurity 2 (a de-alkylated precursor).

| Parameter | Method A: Rapid Screening | Method B: High-Resolution Profiling |

| Retention Time (Main Peak) | 2.5 min | 15.2 min |

| Resolution (Main Peak/Impurity 1) | 1.2 | 2.5 |

| Resolution (Main Peak/Impurity 2) | 1.8 | 4.1 |

| Limit of Detection (LOD) | 0.05% | 0.01% |

| Limit of Quantification (LOQ) | 0.15% | 0.03% |

| Total Run Time | 7 min | 40 min |

Discussion:

The data clearly illustrates the trade-off between speed and resolution. Method A provides a significantly faster analysis, but with compromised resolution, particularly for the closely eluting positional isomer (Impurity 1). This method is suitable for applications where high throughput is critical and minor, co-eluting impurities are not a primary concern.

In contrast, Method B offers superior resolving power, baseline separating both impurities from the main peak. This is crucial for accurate quantification and is the preferred method for final product release testing where all impurities must be reported according to ICH guidelines.[2][3] The lower LOD and LOQ of Method B also demonstrate its higher sensitivity, which is essential for detecting and quantifying trace-level impurities that could have toxicological implications.

Impurity Identification through MS/MS Fragmentation

High-resolution mass spectrometry (HRMS) is a powerful tool for the structural elucidation of unknown impurities. By inducing fragmentation of the parent ion and analyzing the resulting product ions, a fragmentation pathway can be proposed.

Caption: Proposed ESI+ fragmentation pathway for 1-isobutyl-1H-indol-4-amine.

The fragmentation pattern of indole alkaloids is often characterized by cleavage of substituents on the indole ring.[14][15][16][17][18][19] The proposed pathway suggests that the primary fragmentation events for 1-isobutyl-1H-indol-4-amine involve the loss of the isobutyl group, followed by fragmentation of the indole core. This information is invaluable for tentatively identifying impurities that may have modifications at these positions.

Conclusion and Recommendations

The choice between a rapid screening method and a high-resolution profiling method for the purity analysis of 1-isobutyl-1H-indol-4-amine depends entirely on the analytical objective.

-

Method A is recommended for in-process controls and high-throughput screening where speed is the priority and a general purity assessment is sufficient.

-

Method B is the required approach for final product release, stability studies, and reference standard characterization . Its superior resolution and sensitivity ensure compliance with regulatory expectations for impurity profiling.[4][20]

By employing both methods strategically throughout the drug development lifecycle, from early discovery to commercial manufacturing, organizations can ensure product quality, maintain regulatory compliance, and ultimately, safeguard patient safety.

References

-

ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]

-

AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. [Link]

-

ECA Academy. (n.d.). FDA Guidance for Industry: Q3A Impurities in New Drug Substances, Revision 2. [Link]

-

FDA. (2008). Guidance for Industry: Q3A Impurities in New Drug Substances. [Link]

-

ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]

-

European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

-

IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

-

Regulations.gov. (n.d.). Guidance for Industry - ANDAs: Impurities in Drug. [Link]

-

ResearchGate. (n.d.). Conditions for LC-MS/MS analysis of indole species. [Link]

-

FDA. (2006). Q3B(R) Impurities in New Drug Products (Revision 3). [Link]

-

PubMed. (2013). Identification of indole alkaloids in Nauclea officinalis using high-performance liquid chromatography coupled with ion trap and time-of-flight mass spectrometry. [Link]

-

SciELO. (2018). fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. [Link]

-

PMC. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. [Link]

-

PMC. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. [Link]

-

PubMed. (2021). A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. [Link]

-

MDPI. (2021). A Novel Selective and Sensitive HPLC-ESI-Tandem MS/MS Method for Indole Structure-Retaining Metabolites of Tryptophan: Application in Beverages. [Link]

-

ResearchGate. (2022). (PDF) A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. [Link]

-

PubMed. (2015). Identification and Characterization of Indole and Oxindole Alkaloids from Leaves of Mitragyna speciosa Korth Using Liquid Chromatography-Accurate QToF Mass Spectrometry. [Link]

-

ECA Academy. (n.d.). FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products. [Link]

-

Shimadzu. (n.d.). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. [Link]

-

PubMed Central. (2016). Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. [Link]

-

Waters. (2021). Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. [Link]

-

ResearchGate. (n.d.). (PDF) DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROMATIC AMINES BY SPE-UPLC-MS. [Link]

-

ResearchGate. (2015). (PDF) Identification and Characterization of Indole and Oxindole Alkaloids from Leaves of Mitragyna speciosa Korth Using Liquid Chromatography–Accurate QToF Mass Spectrometry. [Link]

-

Agilent. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. [Link]

-

Journal of the Chilean Chemical Society. (2017). Kiran r. Dhangar, raKesh B. Jagtap, sanJay J. surana anD atul a. shirKheDKar*. [Link]

-

PMC. (2011). Identification and synthesis of impurities formed during sertindole preparation. [Link]

Sources

- 1. FDA Guidance for Industry: Q3A Impurities in New Drug Substances, Revision 2 - ECA Academy [gmp-compliance.org]

- 2. fda.gov [fda.gov]

- 3. Q3B(R) Impurities in New Drug Products (Revision 3) | FDA [fda.gov]

- 4. FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products - ECA Academy [gmp-compliance.org]

- 5. youtube.com [youtube.com]

- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 7. database.ich.org [database.ich.org]

- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 9. intuitionlabs.ai [intuitionlabs.ai]

- 10. jcchems.com [jcchems.com]

- 11. Identification and synthesis of impurities formed during sertindole preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Identification of indole alkaloids in Nauclea officinalis using high-performance liquid chromatography coupled with ion trap and time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scielo.br [scielo.br]

- 16. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Identification and Characterization of Indole and Oxindole Alkaloids from Leaves of Mitragyna speciosa Korth Using Liquid Chromatography-Accurate QToF Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. downloads.regulations.gov [downloads.regulations.gov]

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 1-isobutyl-1H-indol-4-amine hydrochloride

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 1-isobutyl-1H-indol-4-amine hydrochloride in a laboratory setting. As a research chemical, adherence to strict disposal protocols is paramount for ensuring personnel safety, environmental protection, and regulatory compliance. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to make informed safety decisions.

Hazard Assessment and Waste Characterization

The foundational step in safe disposal is understanding the potential hazards of the substance. In the absence of a specific SDS for this compound, a conservative approach is necessary. We will extrapolate potential hazards from the well-documented profile of its parent compound, Indole (CAS 120-72-9) .[1] This precautionary principle ensures the highest level of safety.

The primary hazards associated with the indole structure are significant and directly inform the disposal protocol.

| Hazard Class & Category | GHS Hazard Statement | Implication for Handling and Disposal |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed. | Ingestion must be avoided. Waste containers should be clearly labeled to prevent accidental contact. |

| Acute Toxicity, Dermal (Category 3) | H311: Toxic in contact with skin. | Dermal contact is a primary risk. Appropriate gloves and a lab coat are mandatory. Contaminated clothing must be decontaminated or disposed of as hazardous waste. |

| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation. | Chemical splash goggles or a face shield are required to prevent eye contact. |

| Acute Aquatic Hazard (Category 1) | H400: Very toxic to aquatic life. | This is a critical disposal constraint. This substance must never be disposed of down the drain or in regular trash, as even small amounts can cause significant environmental damage.[2] |

Based on this assessment, any waste containing this compound, including pure compound, solutions, and contaminated labware, must be treated as hazardous waste .[3]

Required Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure the following PPE is worn to mitigate the risks identified above.

| PPE Type | Specification | Rationale |

| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin absorption, as the compound is considered toxic upon dermal contact. |

| Eye Protection | Safety glasses with side shields or chemical splash goggles.[4] | To protect against splashes that can cause serious eye irritation. |

| Body Protection | A standard laboratory coat. | To protect skin and clothing from contamination. Contaminated clothing must be removed immediately and washed before reuse.[5] |

| Respiratory | Use in a well-ventilated area or chemical fume hood.[6][7] | To minimize inhalation of any dust or aerosols. |

Waste Segregation and Containerization Protocol

Proper segregation is a cornerstone of safe and efficient chemical waste management. It prevents potentially dangerous reactions between incompatible chemicals and simplifies the final disposal process.[8][9]

Step 1: Designate a Waste Container

-

Select a container that is chemically compatible with the waste. For solids, a high-density polyethylene (HDPE) or glass container is appropriate. For liquid waste, use a container designed for liquids with a secure, leak-proof screw cap.[2][9] Do not use food-grade containers like milk jugs.[10]

-

The container must be in good condition, free of cracks or residue on the outside.[9]

Step 2: Label the Container

-

Before adding any waste, affix a "HAZARDOUS WASTE" label.[9]

-

Clearly write the full chemical name: "this compound Waste".

-

List all components and their approximate concentrations (e.g., "in methanol," "contaminated paper towels").

-

Note the accumulation start date.[11]

Step 3: Segregate the Waste Stream

-

Solid Waste: Collect any unused or expired pure compound, as well as contaminated consumables (e.g., weigh boats, gloves, paper towels), in your designated solid waste container.

-

Liquid Waste: Collect solutions containing the compound in a separate, designated liquid waste container.

-

Causality: Do not mix this waste stream with other incompatible waste types. Specifically, keep it separate from:

Step 4: Store the Waste Container

-

Keep the waste container tightly closed at all times, except when adding waste.[3][9] This prevents the release of vapors and protects against spills.

-

Store the container in a designated Satellite Accumulation Area (SAA) within the lab, under the control of laboratory personnel.[2][9]

-

Utilize secondary containment (such as a spill tray) to contain any potential leaks.[8]

Spill Management Protocol

Accidents can happen, and a clear plan minimizes risk. Spilled chemicals and all materials used for cleanup must be disposed of as hazardous waste.[1][3]

Step 1: Ensure Safety

-

Alert personnel in the immediate area.

-

Ensure the area is well-ventilated. If the spill is large, evacuate the area and contact your institution's EHS.[1][5]

Step 2: Don Appropriate PPE

-

Wear the full PPE as outlined in Section 2.

Step 3: Contain and Clean the Spill

-

For a solid spill, carefully sweep or vacuum the material and place it into the designated hazardous waste container. Avoid generating dust.[12]

-

For a liquid spill, cover and absorb the spill with an inert, non-combustible absorbent material like vermiculite, sand, or diatomaceous earth.[1][5]

-

Collect the absorbed material and contaminated cleaning supplies using non-sparking tools and place them into the hazardous waste container.[13]

Step 4: Decontaminate the Area

-

Clean the spill surface with an appropriate solvent. Collect all cleaning materials as hazardous waste.[1]

Disposal Pathway Decision Logic

The following workflow illustrates the mandatory decision-making process for handling waste generated from this compound. The aquatic toxicity of this compound makes any other pathway a serious environmental and regulatory violation.

Caption: Disposal decision workflow for this compound.

Regulatory Compliance

In the United States, the management of hazardous waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][10] A core principle of RCRA is "cradle-to-grave" responsibility, which means the generator of the waste (your laboratory) is legally responsible for it from its creation until its final, safe disposal.[11] Failure to comply can lead to significant fines and penalties.[2]

Conclusion

The proper disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By treating this compound with the caution afforded by its parent structure, researchers can ensure they are protecting themselves, their colleagues, and the environment. Always characterize your waste, use the correct PPE, segregate waste streams, and follow your institution's established procedures for hazardous waste pickup. When in doubt, always contact your Environmental Health & Safety department.

References

- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.

- Vanderbilt University. (2024, January). Guide to Managing Laboratory Chemical Waste.

- Ace Waste. Properly Managing Chemical Waste in Laboratories.

- CSIR IIP. Laboratory Chemical Waste Management.

- Temarry Recycling. (2026, February 4). Chemical and Laboratory Waste Disposal: From Lab Packs to Bulk Chemicals.

- Sigma-Aldrich. (2025, October 16). Indole Safety Data Sheet.

- Conrad Electronic SE. (2022, August 14). Material Safety Data Sheet.

- BenchChem. (2025, November). Proper Disposal of 3-Indolizinecarboxamide: A Guide for Laboratory Professionals.

- Fisher Scientific. (2011, June 6). 1-Isobutyl-1H-pyrazole-4-boronic acid pinacol ester Safety Data Sheet.

- FUJIFILM Wako Chemicals. 1-Iodobutane Safety Data Sheet.

- TCI Chemicals. O-Isobutylhydroxylamine Hydrochloride Safety Data Sheet.

- Stonhard. (2020, August 28). GHS SDS.

- Fisher Scientific. (2009, September 11). Isobutylamine Safety Data Sheet.

- TCI Chemicals. O-Isobutylhydroxylamine Hydrochloride Safety Data Sheet.